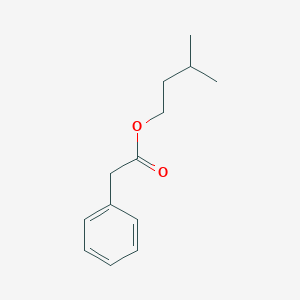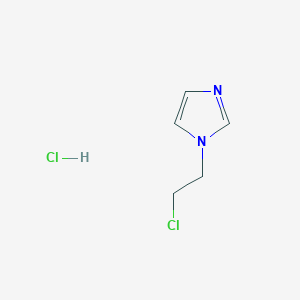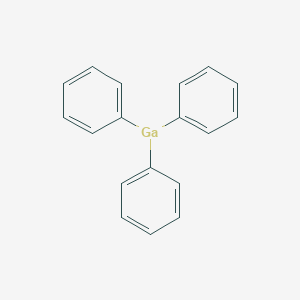
4-(1-Methylnonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylnonyl)phenol, also known as 4-nonylphenol (4-NP), is a chemical compound that belongs to the family of alkylphenols. It is widely used in the production of detergents, pesticides, and other industrial products. However, due to its potential toxicity and endocrine-disrupting properties, 4-NP has become a topic of concern in recent years.
Mécanisme D'action
The mechanism of action of 4-NP involves its ability to bind to estrogen receptors and mimic the effects of estrogen in the body. This can lead to a disruption of the normal hormonal balance, which can have a range of adverse effects on physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-NP have been extensively studied. It has been shown to have a range of effects on various organs and systems in the body, including the reproductive, immune, and nervous systems. Some of the effects observed include changes in hormone levels, alterations in gene expression, and disruption of normal cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-NP in lab experiments has several advantages, including its well-defined chemical properties and the ability to mimic the effects of estrogen. However, there are also several limitations to its use, including its potential toxicity and the fact that it may not accurately represent the effects of other endocrine-disrupting compounds.
Orientations Futures
There are several future directions for research related to 4-NP. These include the development of more accurate and sensitive methods for detecting and measuring its presence in the environment, as well as the identification of other potential endocrine-disrupting compounds. Additionally, further research is needed to better understand the mechanisms underlying its effects on various physiological systems, as well as its potential effects on human health.
Conclusion:
In conclusion, 4-(1-Methylnonyl)phenol, or 4-NP, is a chemical compound that has become a topic of concern due to its potential toxicity and endocrine-disrupting properties. While it has been extensively studied in scientific research, there is still much to be learned about its effects on various physiological systems and its potential impact on human health. Further research in this area is needed to better understand the risks associated with this compound and to develop strategies for mitigating its potential effects on the environment and human health.
Méthodes De Synthèse
The synthesis of 4-NP can be achieved through the reaction of nonylphenol with methanol in the presence of a catalyst such as sulfuric acid. This method is commonly used in industrial production and has been well documented in literature.
Applications De Recherche Scientifique
The use of 4-NP in scientific research has been extensive. It has been used as a model compound in various studies related to endocrine disruption, environmental pollution, and toxicity. 4-NP has been shown to exhibit estrogenic activity, which can interfere with the normal functioning of the endocrine system. This property has been extensively studied in relation to its potential effects on aquatic organisms, particularly fish.
Propriétés
Numéro CAS |
17408-59-2 |
|---|---|
Nom du produit |
4-(1-Methylnonyl)phenol |
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
4-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3 |
Clé InChI |
CIIDOZQHEPMZIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
SMILES canonique |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Autres numéros CAS |
17408-59-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



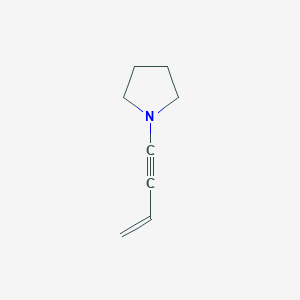
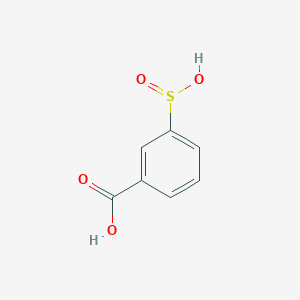
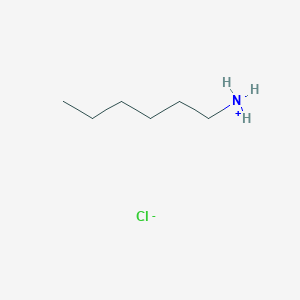
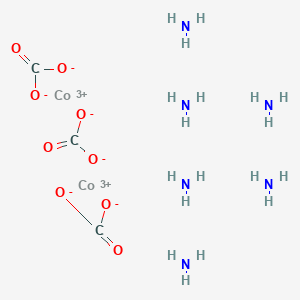
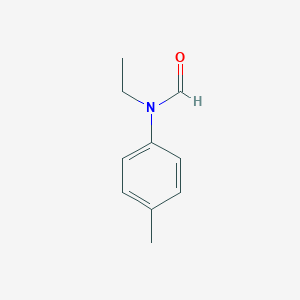
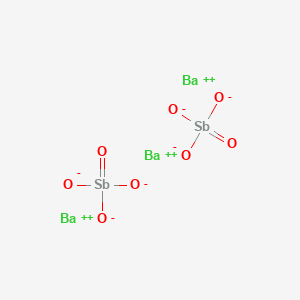
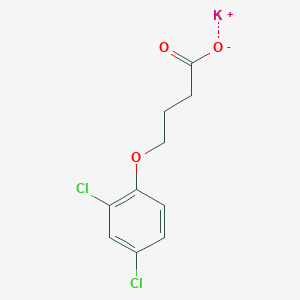
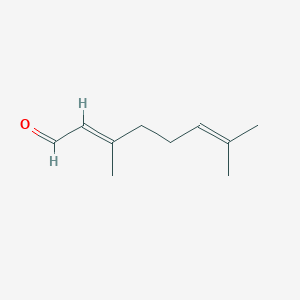
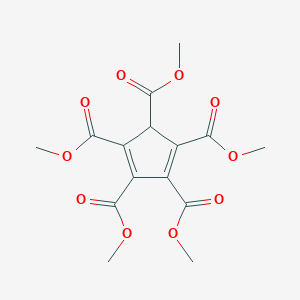

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
